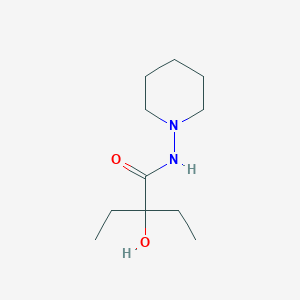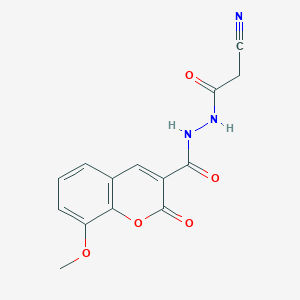![molecular formula C22H16BrN3O4 B15008093 (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15008093.png)
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule characterized by its unique structure, which includes a furan ring, a pyrazolone core, and various substituents such as bromine and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination and Nitration: The furan ring is then brominated and nitrated to introduce the bromine and nitro groups at specific positions.
Formation of the Pyrazolone Core: The pyrazolone core is formed through the reaction of hydrazine with an appropriate diketone.
Condensation Reaction: The final step involves the condensation of the brominated and nitrated furan derivative with the pyrazolone core under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine and nitro groups can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols.
科学研究应用
(4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- (4Z)-4-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-{[5-(2-fluoro-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine and nitro groups, along with the furan and pyrazolone cores, makes it a versatile compound for various applications.
属性
分子式 |
C22H16BrN3O4 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC 名称 |
(4Z)-4-[[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C22H16BrN3O4/c1-13-3-5-15(6-4-13)25-22(27)18(14(2)24-25)12-17-8-10-21(30-17)19-11-16(26(28)29)7-9-20(19)23/h3-12H,1-2H3/b18-12- |
InChI 键 |
JVKIPYRKPLJGDB-PDGQHHTCSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)/C(=N2)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])Br)C(=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1-methyl-N'-[(2E)-1-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B15008014.png)

![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15008039.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B15008043.png)
![4-Hydroxy-4,7,7,9,9-pentamethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15008048.png)

![N-butyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B15008062.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(9H-thioxanthen-9-yl)aniline](/img/structure/B15008065.png)
![7-(4-chlorophenyl)-8-[3-(hexyloxy)phenyl]-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B15008076.png)
![ethyl 2-{[(3-fluorophenyl)carbonyl]amino}-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B15008084.png)
![N-{4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}acetamide](/img/structure/B15008095.png)
![N-Benzyl-N-[1-methyl-1-(phenylcarbamoyl)ethyl]-2-(2,4,5-trichlorophenoxy)propanamide](/img/structure/B15008108.png)
![ethyl 5-(acetyloxy)-6-bromo-2-{[(6-butyl-3-cyanopyridin-2-yl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B15008110.png)

